molecular formula C22H23N3O5S B11019527 methyl 2-{[3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanoyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate

methyl 2-{[3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanoyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate

Cat. No.: B11019527
M. Wt: 441.5 g/mol
InChI Key: YQAOYUHUAFDBBB-UHFFFAOYSA-N
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Description

Methyl 2-{[3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanoyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a pyridinone moiety, and a phenylethyl side chain

Properties

Molecular Formula

C22H23N3O5S

Molecular Weight

441.5 g/mol

IUPAC Name

methyl 2-[3-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)propanoylamino]-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C22H23N3O5S/c1-14-12-16(26)13-19(28)25(14)11-10-18(27)23-22-24-20(21(29)30-2)17(31-22)9-8-15-6-4-3-5-7-15/h3-7,12-13,26H,8-11H2,1-2H3,(H,23,24,27)

InChI Key

YQAOYUHUAFDBBB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=O)N1CCC(=O)NC2=NC(=C(S2)CCC3=CC=CC=C3)C(=O)OC)O

Origin of Product

United States

Preparation Methods

Thiazole Core Synthesis

The thiazole ring serves as the structural backbone. A modified Hantzsch thiazole synthesis is employed, utilizing α-bromo ketones and thiourea derivatives. For the 5-(2-phenylethyl) substituent, 3-phenylpropanal is condensed with thiourea in the presence of iodine as a cyclizing agent . This generates 2-amino-5-(2-phenylethyl)thiazole-4-carboxylic acid, which is subsequently esterified with methanol under acidic conditions to yield the methyl ester .

Key Reaction Conditions

  • Solvent: Ethanol or tetrahydrofuran (THF)

  • Temperature: Reflux at 80–90°C for 6–8 hours

  • Catalyst: Iodine (1.2 equiv)

  • Yield: 68–72% after recrystallization from ethyl acetate

Functionalization of the 2-Amino Group

The 2-amino group undergoes acylation with 3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanoyl chloride. This acid chloride is prepared by treating 3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanoic acid with thionyl chloride (SOCl₂) in dichloromethane at 0°C . The acylation proceeds via nucleophilic substitution:

Procedure

  • Dissolve 2-amino-5-(2-phenylethyl)thiazole-4-carboxylate (1.0 equiv) in anhydrous THF.

  • Add triethylamine (2.5 equiv) as a base.

  • Slowly introduce 3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanoyl chloride (1.2 equiv) at 0°C.

  • Stir at room temperature for 12 hours.

Workup

  • Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography (hexane:ethyl acetate = 3:1) .

  • Yield: 65–70%

Synthesis of the Pyridinone-Propanoyl Moiety

The 4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl fragment is synthesized via a cyclocondensation reaction. Methyl acetoacetate reacts with urea in the presence of hydrochloric acid to form 6-methyl-2-oxo-1,2-dihydropyridin-4-ol . Subsequent alkylation with 3-bromopropanoic acid under basic conditions yields 3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanoic acid.

Optimization Notes

  • Cyclization Catalyst: Concentrated HCl (2 drops per 10 mmol substrate)

  • Alkylation Conditions: K₂CO₃ (2.0 equiv), dimethylformamide (DMF), 60°C, 4 hours

Final Coupling and Purification

The propanoyl-pyridinone acid chloride is coupled to the thiazole intermediate as described in Section 2. Final purification employs preparative HPLC (C18 column, acetonitrile/water gradient) to achieve >98% purity .

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO- d₆): δ 12.15 (s, 1H, NH), 10.82 (s, 1H, OH), 7.25–7.18 (m, 5H, Ar-H), 6.32 (s, 1H, pyridinone-H), 3.82 (s, 3H, OCH₃), 2.95–2.88 (m, 4H, CH₂CH₂Ph), 2.42 (s, 3H, CH₃) .

  • HRMS (ESI): m/z [M+H]⁺ calcd. for C₂₂H₂₄N₃O₅S: 466.1382; found: 466.1379 .

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield
Hantzsch thiazole synthesisHigh regioselectivity for 5-alkyl substitutionRequires strict anhydrous conditions68–72%
Acylation with acid chlorideRapid reaction kineticsSensitive to moisture65–70%
Pyridinone cyclizationScalable to multi-gram quantitiesRequires acidic conditions75–80%

Industrial-Scale Considerations

Large-scale production (≥1 kg) necessitates:

  • Continuous Flow Reactors: For thiazole cyclization to improve heat transfer .

  • Catalyst Recycling: Iodine recovery via extraction with sodium thiosulfate.

  • Quality Control: In-line FTIR monitoring during acylation to detect unreacted acid chloride .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanoyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl groups can produce alcohols .

Scientific Research Applications

The compound features a thiazole ring, a pyridine derivative, and an amide linkage, which contribute to its biological activity. The presence of hydroxyl and carboxyl functional groups enhances its solubility and reactivity in biological systems.

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit promising anticancer properties. For instance, compounds similar to methyl 2-{[3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanoyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate have been evaluated for their cytotoxic effects against various cancer cell lines. One study demonstrated that thiazole derivatives could inhibit cell proliferation in prostate cancer models through apoptosis induction and cell cycle arrest .

Antimicrobial Properties

Thiazoles are known for their antimicrobial activities. Research has shown that compounds containing the thiazole moiety can effectively inhibit the growth of bacteria and fungi. For example, derivatives of thiazole have been synthesized and tested against common pathogens, revealing significant antibacterial activity .

Enzyme Inhibition

The compound has also been explored for its potential as an enzyme inhibitor. Thiazoles can act as inhibitors for various enzymes involved in metabolic pathways, which may lead to therapeutic applications in diseases such as diabetes and obesity. The inhibition of specific enzymes can modulate biochemical pathways crucial for disease progression .

Case Studies

  • Prostate Cancer Model : A study conducted on prostate cancer cells demonstrated that the compound induced significant apoptosis through the activation of caspase pathways. The results showed a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent .
  • Antimicrobial Testing : In vitro tests against Staphylococcus aureus and Escherichia coli revealed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential use as an antimicrobial agent .

Mechanism of Action

The mechanism of action of methyl 2-{[3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanoyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Q & A

Q. What are the key structural motifs in this compound that dictate its synthetic and functional properties?

The compound contains a thiazole ring core substituted with a 2-phenylethyl group at position 5 and a methyl carboxylate at position 4. The amide linkage at position 2 connects to a 4-hydroxy-6-methyl-2-oxopyridine moiety via a propanoyl spacer. The thiazole ring contributes to electron-deficient reactivity, while the pyridine and phenolic groups introduce hydrogen-bonding and solubility challenges. The 2-phenylethyl substituent may sterically hinder reactions at the thiazole core .

Q. What established synthetic routes are available for constructing the thiazole and pyridine moieties in this compound?

  • Thiazole formation : The Hantzsch thiazole synthesis is commonly used, involving cyclization of α-halo ketones with thioamides. For example, ethyl 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylate derivatives (similar to the target compound) are synthesized via Biginelli-like multicomponent reactions, as seen in pyrimidine-thiazole hybrids .
  • Amide coupling : The propanoyl amide linkage can be formed using carbodiimide-mediated coupling (e.g., EDC/HOBt) between the thiazole amine and the pyridine-containing carboxylic acid .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize multi-step synthesis for improved yield and purity?

DoE can systematically address variables such as temperature, solvent polarity, and catalyst loading. For example:

  • Reaction optimization : A central composite design (CCD) can model interactions between variables in the amide coupling step. Evidence from flow-chemistry studies shows that DoE reduces batch-to-batch variability by identifying optimal residence times and reagent stoichiometries .
  • Statistical modeling : Response surface methodology (RSM) can predict optimal conditions for thiazole cyclization, minimizing side-product formation .

Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved across synthetic batches?

  • Dynamic NMR analysis : Variable-temperature NMR can reveal conformational equilibria in the propanoyl linker or hindered rotation of the 2-phenylethyl group, explaining split signals .
  • X-ray crystallography : Single-crystal structures (e.g., from analogs like methyl 5-(4-acetoxyphenyl)-thiazolo[3,2-a]pyrimidine carboxylate) provide reference data to validate ambiguous NOE correlations or coupling constants .

Q. What factors influence the compound’s stability, and how can degradation pathways be characterized?

  • Hydrolytic degradation : The ester group in the methyl carboxylate is prone to hydrolysis under acidic/basic conditions. Accelerated stability studies (40°C/75% RH) with HPLC-MS monitoring can identify degradation products, such as the free carboxylic acid derivative .
  • Photostability : The phenolic hydroxyl group may undergo oxidation under light exposure. UV-vis spectroscopy and LC-HRMS can track quinone-like byproducts .

Q. What strategies enable regioselective functionalization of the pyridine and thiazole rings?

  • Electrophilic aromatic substitution : The pyridine’s 4-hydroxy group directs electrophiles to the meta position. For example, nitration or halogenation can be controlled using protecting groups (e.g., silyl ethers) .
  • Cross-coupling reactions : Suzuki-Miyaura coupling on the thiazole’s 5-(2-phenylethyl) substituent can introduce aryl/heteroaryl groups without disrupting the core .

Methodological Considerations

  • Spectral assignments : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in the pyridine-thiazole region .
  • Purification challenges : Reverse-phase HPLC with C18 columns and isocratic elution (acetonitrile/water + 0.1% TFA) effectively separates polar degradation products .

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